N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound with the molecular formula C23H29N5O4S. This compound is known for its unique structure, which includes a morpholine ring, a triazole ring, and an adamantane core.
Preparation Methods
The synthesis of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholinylsulfonylphenyl intermediate: This step involves the reaction of 4-morpholine sulfonyl chloride with a phenyl derivative under basic conditions.
Introduction of the triazole ring: The intermediate is then reacted with a triazole derivative in the presence of a suitable catalyst.
Attachment of the adamantane core: Finally, the triazole-containing intermediate is coupled with an adamantane carboxylic acid derivative to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has shown that the compound exhibits potential antiviral, anticancer, and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The triazole ring and morpholine sulfonyl group play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[3-(4-morpholinylsulfonyl)phenyl]-1-adamantanecarboxamide: Lacks the triazole ring, which may affect its binding affinity and specificity.
N-[3-(4-morpholinylsulfonyl)phenyl]-3-(1H-1,2,3-triazol-1-yl)-1-adamantanecarboxamide: Contains a different triazole isomer, which may influence its chemical reactivity and biological activity.
N-[3-(4-morpholinylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-cyclohexanecarboxamide: Replaces the adamantane core with a cyclohexane ring, potentially altering its structural properties and applications.
Properties
Molecular Formula |
C23H29N5O4S |
---|---|
Molecular Weight |
471.6g/mol |
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29N5O4S/c29-21(26-19-2-1-3-20(9-19)33(30,31)27-4-6-32-7-5-27)22-10-17-8-18(11-22)13-23(12-17,14-22)28-16-24-15-25-28/h1-3,9,15-18H,4-8,10-14H2,(H,26,29) |
InChI Key |
HWMXDIBETBHRPS-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
Origin of Product |
United States |
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